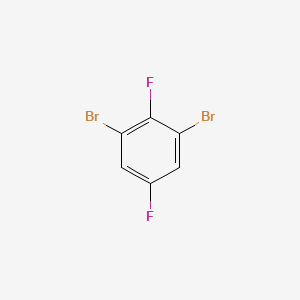

1,3-Dibromo-2,5-difluorobenceno

Descripción general

Descripción

1,3-Dibromo-2,5-difluorobenzene is an organic compound . It is a colorless to pale yellow liquid . It is soluble in non-polar solvents and has low solubility in water . It is an organic bromide compound that is sensitive to light, heat, and air, and may decompose when heated or exposed to light .

Synthesis Analysis

1,3-Dibromo-5-fluorobenzene may be used in the preparation of ligand 5-fluoro-1,3-di(2-pyridyl)benzene, by a Stille reaction with 2-(tri-n-butylstannyl)pyridine . There are also other methods of synthesis mentioned in various papers .Molecular Structure Analysis

The molecular formula of 1,3-Dibromo-2,5-difluorobenzene is C6H2Br2F2 . Its molecular weight is 271.885 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1,3-Dibromo-5-fluorobenzene may be used in the preparation of ligand 5-fluoro-1,3-di(2-pyridyl)benzene, by a Stille reaction with 2-(tri-n-butylstannyl)pyridine . Other chemical reactions involving this compound are mentioned in various papers .Physical And Chemical Properties Analysis

1,3-Dibromo-2,5-difluorobenzene has a density of 2.1±0.1 g/cm3 . Its boiling point is 208.8±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

1,3-Dibromo-2,5-difluorobenceno: Un análisis exhaustivo de las aplicaciones de la investigación científica

Síntesis orgánica: this compound se utiliza ampliamente como reactivo en la síntesis orgánica. Sirve como bloque de construcción para diversos productos farmacéuticos, tintes y otros productos químicos industriales. Su estructura halogenada lo convierte en un compuesto valioso para facilitar reacciones como los acoplamientos de Stille, que se utilizan para crear moléculas orgánicas complejas .

Ciencia de los materiales: En el campo de la ciencia de los materiales, el this compound se utiliza en la síntesis de materiales como cristales líquidos, polímeros y diodos orgánicos emisores de luz (OLED). Contribuye al desarrollo de materiales con mejor estabilidad térmica y propiedades electro-ópticas .

Compuestos de cristal líquido: Este compuesto es fundamental para crear compuestos de cristal líquido que exhiben una excelente estabilidad térmica. Estos materiales son cruciales para pantallas y otros dispositivos que requieren un control preciso de la luz .

Química analítica: this compound se puede utilizar en química analítica como material estándar o de referencia en diversas técnicas espectroscópicas y cromatográficas, lo que ayuda a la identificación y cuantificación de mezclas complejas .

Investigación farmacéutica: En la investigación farmacéutica, este compuesto se utiliza para sintetizar intermediarios que son clave para el desarrollo de nuevos fármacos. Su presencia en la estructura molecular puede influir en la actividad biológica y la farmacocinética de los medicamentos potenciales .

Ciencia ambiental: Los investigadores en ciencia ambiental pueden utilizar this compound para estudiar los procesos de degradación y el destino ambiental de los compuestos halogenados. Comprender estos procesos es vital para evaluar los riesgos ambientales y desarrollar estrategias de remediación .

Industria electrónica: Debido a su papel en la síntesis de materiales para OLED, el this compound es significativo en la industria electrónica. Los OLED se utilizan en una variedad de aplicaciones, incluidas pantallas para teléfonos inteligentes, televisores y sistemas de iluminación .

Nanotecnología: La capacidad del compuesto para formar parte de estructuras moleculares complejas lo hace útil en la investigación de nanotecnología, donde puede contribuir al diseño y la síntesis de nuevos nanomateriales con propiedades específicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,3-Dibromo-2,5-difluorobenzene is an important aromatic fluorinated compound . .

Mode of Action

It is used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various targets depending on the specific synthesis or pharmaceutical application.

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical applications , it likely participates in a variety of biochemical reactions, depending on the specific context of its use.

Result of Action

As an intermediate in organic synthesis and pharmaceutical applications , its effects would likely depend on the specific reactions or processes it is involved in.

Action Environment

The action of 1,3-Dibromo-2,5-difluorobenzene can be influenced by environmental factors. It is sensitive to light, heat, and air, and may decompose when heated or exposed to light . Therefore, it should be stored in a cool, ventilated place away from fire and heat sources .

Análisis Bioquímico

Biochemical Properties

1,3-Dibromo-2,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, affecting their catalytic functions. The nature of these interactions often involves the halogen atoms in the compound, which can form halogen bonds with amino acid residues in the enzyme’s active site .

Cellular Effects

The effects of 1,3-Dibromo-2,5-difluorobenzene on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression profiles. Additionally, 1,3-Dibromo-2,5-difluorobenzene can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1,3-Dibromo-2,5-difluorobenzene exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, 1,3-Dibromo-2,5-difluorobenzene has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dibromo-2,5-difluorobenzene can change over time. The stability of this compound is influenced by factors such as light and temperature. It has been observed that prolonged exposure to light can lead to the degradation of 1,3-Dibromo-2,5-difluorobenzene, resulting in reduced efficacy in biochemical assays. Additionally, long-term studies have shown that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,3-Dibromo-2,5-difluorobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 1,3-Dibromo-2,5-difluorobenzene can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .

Metabolic Pathways

1,3-Dibromo-2,5-difluorobenzene is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, 1,3-Dibromo-2,5-difluorobenzene can affect the levels of certain metabolites, thereby altering the metabolic flux within cells .

Transport and Distribution

The transport and distribution of 1,3-Dibromo-2,5-difluorobenzene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution is influenced by factors such as lipophilicity and molecular size. Once inside the cell, 1,3-Dibromo-2,5-difluorobenzene can accumulate in specific organelles, affecting its localization and activity .

Subcellular Localization

The subcellular localization of 1,3-Dibromo-2,5-difluorobenzene is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments within the cell, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of 1,3-Dibromo-2,5-difluorobenzene can influence its activity and function, making it an important factor in understanding its overall impact on cellular processes .

Propiedades

IUPAC Name |

1,3-dibromo-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZSKHCRRPXONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128259-68-7 | |

| Record name | 1,3-Dibromo-2,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)

![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)

![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)

![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)